![molecular formula C10H11BrClNO B13074370 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an amino(cyclopropyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can be achieved through a multi-step process involving the introduction of the amino(cyclopropyl)methyl group, followed by bromination and chlorination reactions. One common method involves the following steps:
Formation of the cyclopropylmethylamine: This can be synthesized by reacting cyclopropylmethyl bromide with ammonia.
Amination: The cyclopropylmethylamine is then reacted with a suitable phenol derivative to introduce the amino(cyclopropyl)methyl group.
Bromination and Chlorination: The final steps involve the selective bromination and chlorination of the phenol ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
2-[Amino(cyclopropyl)methyl]-4-chloro-6-bromophenol: Similar structure but with the positions of bromine and chlorine swapped.
2-[Amino(cyclopropyl)methyl]-4-bromo-6-iodophenol: Similar structure but with an iodine substituent instead of chlorine.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is unique due to the specific combination of substituents on the phenol ring, which can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
2-[amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C10H11BrClNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
Clé InChI |
NHQMHPRTARNCBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(C(=CC(=C2)Br)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


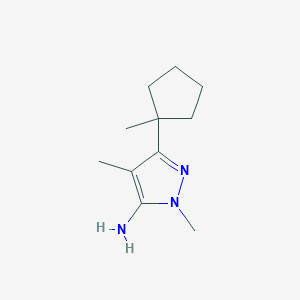
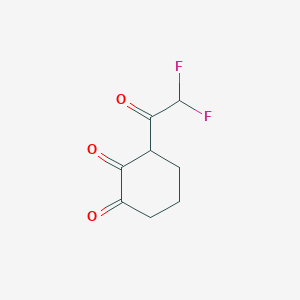
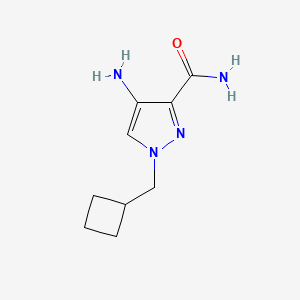
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)
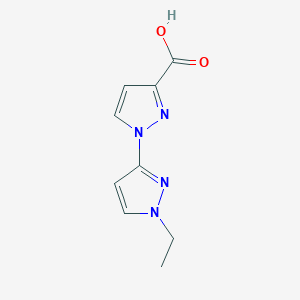

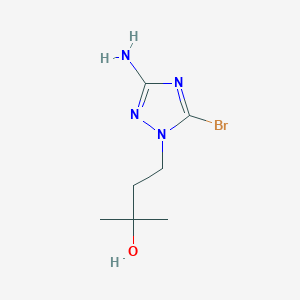
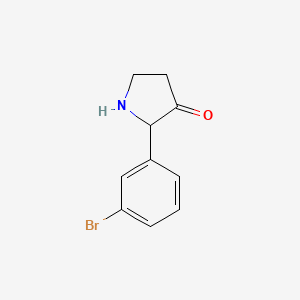
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
